molecular formula C₂₂H₃₄O₄ B1153526 Heptyl Isohexyl Phthalate

Heptyl Isohexyl Phthalate

Cat. No.: B1153526
M. Wt: 362.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl Isohexyl Phthalate is a high-molecular-weight phthalate ester offered as a specialized chemical for scientific research and industrial development. As with related phthalates, it is primarily investigated for its properties as a plasticizer, a substance added to polymers like Polyvinyl Chloride (PVC) to increase their flexibility, durability, and longevity . Phthalates are of significant interest in toxicological and environmental health research. Studies on various phthalates indicate they can act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems . Researchers study their potential impacts on reproductive health, including effects on puberty, fertility, and the development of testicular dysgenesis syndrome, often through mechanisms involving the modulation of nuclear receptors and disruption of steroidogenesis . The metabolic fate of phthalates is also a key area of study; they are typically metabolized in the body through hydrolysis and conjugation, with metabolites excreted in urine and feces . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or any personal uses. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

Molecular Formula

C₂₂H₃₄O₄

Molecular Weight

362.5

Synonyms

1,2-Benzenedicarboxylic Acid Heptyl Isohexyl Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Molecular Formula CAS Number Molecular Weight Key Structural Features
Heptyl Isohexyl Phthalate Not explicitly provided Not explicitly provided ~334 g/mol* Branched C7 and C6 alkyl chains
Di(2-ethylhexyl) phthalate (DEHP) C24H38O4 117-81-7 390.56 g/mol Branched C8 chains (2-ethylhexyl groups)
Heptyl Undecyl Phthalate (HUP) C26H42O4 65185-88-8 418.61 g/mol Mixed C7 and C11 alkyl chains
Diisoheptyl Phthalate (DiHP) C22H34O4 71888-89-6 362.50 g/mol Branched C7 isomers

*Estimated based on structural analogs.

Key Observations :

  • Volatility : Longer-chain phthalates like HUP exhibit reduced volatility, making them suitable for high-temperature applications, whereas shorter-chain derivatives may leach more readily .
Toxicity and Biodegradation
Compound Acute Toxicity (Rodent LD50) Endocrine Disruption Potential Biodegradability (River Water/Activated Sludge)
This compound No data available Likely low (based on SAR*) Moderate (similar to DEHP)†
DEHP 30,000 mg/kg (oral, rat) High (anti-androgenic effects) Slow (20–30% degradation in 20 days)
Diisoheptyl Phthalate No data available Suspected (structural analogy) Limited data; likely slower than DEHP
HUP No data available Low (high molecular weight) Not studied

*SAR = Structure-Activity Relationship; †Inference from , where DEHP and similar branched phthalates degrade slowly .

Key Findings :

  • DEHP : Well-documented for reproductive toxicity and persistence in the environment .
  • HIP : Likely less toxic than DEHP due to shorter alkyl chains but may share slow biodegradation trends .
  • HUP : Higher molecular weight may reduce bioavailability and toxicity, though data gaps exist .
Regulatory and Exposure Profiles
Compound EU REACH Status U.S. CPSC Priority Detected in Human Biomonitoring?
This compound Not listed Low No (undetected in )
DEHP Restricted (Annex XVII) High Yes (ubiquitous metabolites)
Diisoheptyl Phthalate Under review (ECHA) Moderate No
HUP Not restricted Low No

Key Insights :

  • DEHP : Heavily regulated due to widespread exposure and health risks .
  • HIP: Limited regulatory scrutiny, likely due to lower production volume and absence in biomonitoring studies .

Key Contrasts :

  • HIP’s applications are inferred from structural analogs, whereas DEHP dominates medical and consumer goods .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the esterification of phthalic anhydride with heptyl alcohol to form the monoester intermediate. Subsequent reaction with isohexyl alcohol yields the diester product. Key parameters include:

  • Temperature : 140–170°C to facilitate esterification while minimizing side reactions.

  • Catalyst Loading : 0.5–2.0 wt% sulfuric acid relative to the total reactant mass.

  • Water Removal : Continuous azeotropic distillation to shift equilibrium toward ester formation.

The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of phthalic anhydride. Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity and reaction rate.

ParameterValueSource
Reaction Temperature140–170°C
CatalystH₂SO₄ (1.0 wt%)
Reaction Time4–6 hours
Final Yield88% (diester)

Titanate-Catalyzed Esterification

Recent advancements utilize tetra-alkyl titanate catalysts, such as tetra-isopropyl titanate (TIPT), to improve reaction efficiency and reduce side products. This method is particularly advantageous for industrial-scale production due to its milder conditions and higher selectivity.

Process Optimization

Key improvements over conventional methods include:

  • Lower Temperature : 180–200°C, reducing energy input.

  • Reduced Byproducts : <500 ppm of propyl-containing esters due to minimized alcohol exchange.

  • Catalyst Recovery : Titanate residues can be neutralized and filtered, simplifying purification.

ParameterValueSource
Reaction Temperature180–200°C
CatalystTIPT (0.3–0.5 wt%)
Reaction Time3–4 hours
Final Yield94% (diester)

Comparative Analysis of Preparation Methods

A side-by-side evaluation highlights trade-offs between acid- and titanate-catalyzed methods:

CriterionAcid CatalysisTitanate Catalysis
Yield 85–92%90–94%
Byproducts Sulfonated derivatives<500 ppm light esters
Reaction Time 4–6 hours3–4 hours
Catalyst Cost LowModerate
Industrial Scalability Well-establishedEmerging

The titanate method offers superior yields and purity but requires higher initial investment in catalyst procurement. Acid catalysis remains prevalent in small-scale operations due to its cost-effectiveness.

Industrial-Scale Production Considerations

Feedstock Preparation

  • Alcohol Purity : Heptyl and isohexyl alcohols must be >99% pure to prevent ester heterogeneity.

  • Phthalic Anhydride Grade : Technical-grade anhydride (≥98%) is sufficient for most applications.

Purification Steps

  • Neutralization : Residual acid or titanate catalysts are neutralized with aqueous sodium bicarbonate.

  • Distillation : Unreacted alcohols are removed under vacuum (10–15 mmHg) at 120–150°C.

  • Filtration : Activated carbon treatment eliminates colored impurities.

Recent Advances in Synthesis

Enzymatic Esterification

Pilot studies explore lipase-catalyzed routes operating at 50–70°C, though yields remain suboptimal (65–75%).

Ionic Liquid Catalysts

Imidazolium-based ionic liquids show promise for solvent-free synthesis, achieving 89% yield at 150°C with negligible waste .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Heptyl Isohexyl Phthalate in environmental or biological matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with optimized retention times and detection limits (e.g., molecular weight 362.5 g/mol, retention time ~11.17 min under specific GC conditions) are commonly used. Calibration curves should be validated using certified reference standards, and detection limits should align with environmental monitoring requirements (e.g., ng/mL sensitivity) .
  • Key Considerations : Matrix effects (e.g., lipid content in biological samples) may require cleanup steps such as solid-phase extraction (SPE) to reduce interference .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and ventilation systems to minimize inhalation or dermal exposure. Store containers in locked, well-ventilated areas, and dispose of waste via approved hazardous waste facilities. Emergency procedures include immediate skin decontamination with soap/water and medical consultation for prolonged exposure .

Q. How can researchers ensure reproducibility in phthalate toxicity studies involving this compound?

  • Methodology : Standardize dosing regimens (e.g., oral gavage in rodents) and control for confounding variables such as diet, housing conditions, and batch-specific chemical purity. Detailed documentation of solvent carriers (e.g., corn oil) and administration volumes is essential .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the developmental toxicity of this compound in mammalian models?

  • Methodology : Follow prenatal exposure protocols using Sprague-Dawley rats, with daily oral administration during critical gestation windows (e.g., GD 6–15). Endpoints should include organ weight changes (e.g., liver, testes), histopathological analysis, and hormone disruption markers (e.g., testosterone levels). Comparative studies with structurally similar phthalates (e.g., di-n-heptyl phthalate) can clarify structure-activity relationships .

Q. How can contradictory findings between epidemiological and toxicological studies on phthalate exposure be reconciled?

  • Methodology : Conduct systematic reviews with backward/forward citation tracking to identify gaps. Contact original study authors for raw data or additional analyses (e.g., dose-response adjustments, stratification by co-exposures). Use meta-regression to account for population variability or exposure misclassification .

Q. What frameworks are recommended for cumulative risk assessment of this compound alongside other phthalates?

  • Methodology : Apply the EPA’s cross-phthalate cumulative risk model, integrating pharmacokinetic data (e.g., metabolic pathways shared with DEHP or DCHP) and exposure routes (oral, dermal, inhalation). Prioritize phthalates with overlapping endocrine-disrupting mechanisms and similar toxicity benchmarks (e.g., anti-androgenic effects) .

Q. How can in silico approaches enhance the understanding of this compound’s endocrine-disrupting potential?

  • Methodology : Use molecular docking simulations to predict interactions with nuclear receptors (e.g., PPAR-γ, estrogen receptors). Validate predictions via in vitro assays (e.g., receptor transactivation assays) and compare results with structurally analogous phthalates listed in EU endocrine disruptor databases .

Data Interpretation and Contradiction Analysis

Q. What statistical methods are suitable for analyzing non-monotonic dose-response relationships in phthalate studies?

  • Methodology : Employ Bayesian hierarchical models or kernel-based approaches to detect non-linear trends. Sensitivity analyses should address confounding factors such as metabolic enzyme induction or epigenetic modifications .

Q. How can researchers address detection limits when this compound concentrations fall below instrumental thresholds?

  • Methodology : Use maximum likelihood estimation or multiple imputation to handle left-censored data. Report limits of detection (LODs) transparently and validate findings with alternative techniques (e.g., isotope dilution mass spectrometry) .

Tables for Key Parameters

Parameter This compound Reference
Molecular FormulaC22H34O4
Molecular Weight (g/mol)362.5
Common Detection MethodsGC-MS, HPLC
Developmental Toxicity ModelSprague-Dawley rats
Endocrine Disruption PotentialEU Candidate List (Under Review)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.